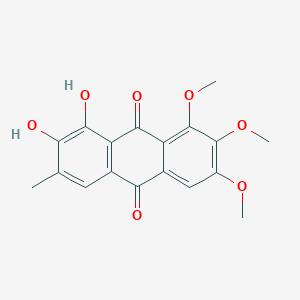
1,2-Dihydroxy-6,7,8-trimethoxy-3-methylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroxy-6,7,8-trimethoxy-3-methylanthracene-9,10-dione is a chemical compound with the molecular formula C18H16O7. It is known for its unique structure, which includes multiple hydroxyl and methoxy groups attached to an anthracene-9,10-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydroxy-6,7,8-trimethoxy-3-methylanthracene-9,10-dione can be synthesized through several chemical routes. One common method involves the reaction of 1,2-dihydroxyanthraquinone with methanol in the presence of a strong acid catalyst. The reaction typically requires heating to facilitate the formation of the methoxy groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydroxy-6,7,8-trimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinones .
Aplicaciones Científicas De Investigación
1,2-Dihydroxy-6,7,8-trimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties
Mecanismo De Acción
The mechanism of action of 1,2-dihydroxy-6,7,8-trimethoxy-3-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in redox reactions, which can modulate cellular processes. It may also interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,7-Dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione (Obtusin): Similar in structure but differs in the position of hydroxyl and methoxy groups.
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone: Another related compound with different substitution patterns.
Uniqueness
1,2-Dihydroxy-6,7,8-trimethoxy-3-methylanthracene-9,10-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
90985-58-3 |
|---|---|
Fórmula molecular |
C18H16O7 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
1,2-dihydroxy-6,7,8-trimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O7/c1-7-5-8-11(16(22)13(7)19)15(21)12-9(14(8)20)6-10(23-2)17(24-3)18(12)25-4/h5-6,19,22H,1-4H3 |
Clave InChI |
VUVVKGDLHYXJFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1O)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
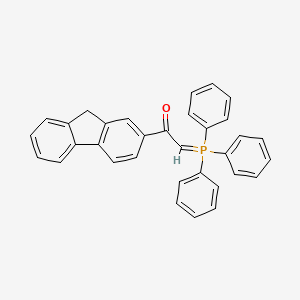
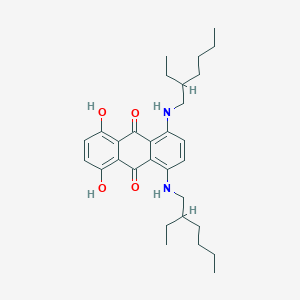
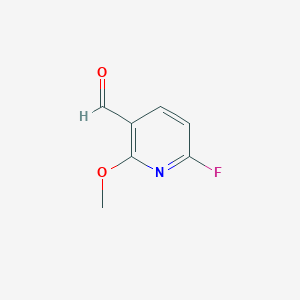
![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)
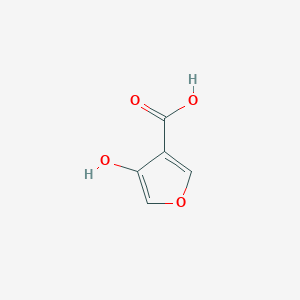
![9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-](/img/structure/B13141595.png)
![(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)
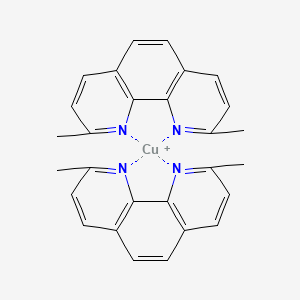
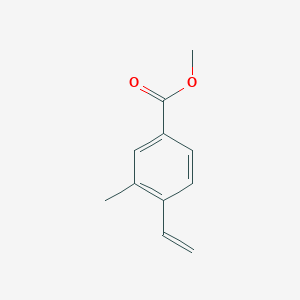

![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)


